molecular formula C13H8F3NO B6298174 N-(Salicylidene)-2,3,4-trifluoroaniline CAS No. 1266486-66-1

N-(Salicylidene)-2,3,4-trifluoroaniline

Cat. No.: B6298174
CAS No.: 1266486-66-1
M. Wt: 251.20 g/mol
InChI Key: KGHXGDULICMFKR-UHFFFAOYSA-N
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Description

N-(Salicylidene)-2,3,4-trifluoroaniline is a Schiff base compound formed from the condensation of salicylaldehyde and 2,3,4-trifluoroaniline. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen attached to an aryl or alkyl group. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in numerous chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Salicylidene)-2,3,4-trifluoroaniline typically involves the condensation reaction between salicylaldehyde and 2,3,4-trifluoroaniline. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as acids or bases can also enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Salicylidene)-2,3,4-trifluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Salicylidene)-2,3,4-trifluoroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of dyes, pigments, and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N-(Salicylidene)-2,3,4-trifluoroaniline involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and biological properties. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(Salicylidene)-2-chloroaniline
  • N-(Salicylidene)-4-aminoantipyrine
  • N-(Salicylidene)-2-hydroxyaniline

Uniqueness

N-(Salicylidene)-2,3,4-trifluoroaniline is unique due to the presence of trifluoromethyl groups on the aromatic ring. These groups enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-[(2,3,4-trifluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-9-5-6-10(13(16)12(9)15)17-7-8-3-1-2-4-11(8)18/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHXGDULICMFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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